N-[(2E)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
Description
N-[(2E)-3-(2,4-Difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a structurally complex molecule featuring a fused bicyclic thieno-thiazole core with two sulfone groups (5,5-dioxido) and a 2,4-difluorophenyl substituent at position 3. The acetamide moiety at position 2 includes a methoxy group, distinguishing it from related analogs.
Properties
Molecular Formula |
C14H14F2N2O4S2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[3-(2,4-difluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
InChI |
InChI=1S/C14H14F2N2O4S2/c1-22-5-13(19)17-14-18(10-3-2-8(15)4-9(10)16)11-6-24(20,21)7-12(11)23-14/h2-4,11-12H,5-7H2,1H3 |
InChI Key |
DLQZUIAQMOTMIL-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a difluorophenyl boronic acid derivative.
Oxidation: The thiazole ring is oxidized to introduce the sulfone group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Methoxyacetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the thiazole ring, potentially leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
N-[(2E)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related acetamide derivatives, focusing on core scaffolds, substituents, synthetic pathways, and biological activities.
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated based on molecular formula (C₁₉H₁₅F₂N₂O₄S₂).
Key Observations:
Core Structure Differences: The target compound’s fused thieno-thiazole core (with sulfone groups) contrasts with thiazolidinediones () and simple thiazoles (). Thiazolidinediones (e.g., ) are known for hypoglycemic activity via PPAR-γ activation, whereas the target’s bicyclic system may favor kinase or protease inhibition .
Substituent Effects :
- Fluorine substitution (2,4-difluorophenyl in the target vs. 4-fluorobenzyl in ) influences lipophilicity and metabolic stability. Difluorophenyl groups are common in agrochemicals (e.g., ) for enhanced bioavailability .
- The 2-methoxyacetamide group in the target compound may improve solubility compared to bulkier arylacetamides (e.g., ’s 4-methoxyphenyl group) .
Synthetic Pathways :
- The target compound likely employs carbodiimide-mediated coupling (similar to ) or nucleophilic substitution (as in ) for acetamide bond formation .
- Thiazolidinedione derivatives () use K₂CO₃/DMF for ether linkages, a method adaptable to the target’s methoxy group .
Biological Activity: Hypoglycemic thiazolidinediones () highlight the importance of the 2,4-dioxo moiety for PPAR-γ binding, whereas the target’s sulfone groups may target different pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
